molecular formula C5H6IN3 B13680822 4-Iodo-6-methylpyridazin-3-amine

4-Iodo-6-methylpyridazin-3-amine

Cat. No.: B13680822
M. Wt: 235.03 g/mol
InChI Key: KFAGWJJFUVMDAN-UHFFFAOYSA-N
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Description

4-Iodo-6-methylpyridazin-3-amine is a pyridazine derivative featuring an iodine atom at position 4, a methyl group at position 6, and an amine substituent at position 3. The iodine atom in this compound introduces steric bulk and polarizability, which may influence binding interactions in biological systems, while the methyl group enhances lipophilicity.

Properties

Molecular Formula

C5H6IN3

Molecular Weight

235.03 g/mol

IUPAC Name

4-iodo-6-methylpyridazin-3-amine

InChI

InChI=1S/C5H6IN3/c1-3-2-4(6)5(7)9-8-3/h2H,1H3,(H2,7,9)

InChI Key

KFAGWJJFUVMDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=N1)N)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-6-methylpyridazin-3-amine can be achieved through several methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and offers good functional group compatibility under neutral conditions . Another method involves the palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with arylboronic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and scalability. The use of palladium-catalyzed reactions is particularly favored due to their efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-6-methylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyridazines, pyridazinones, and dihydropyridazines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-Iodo-6-methylpyridazin-3-amine involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, depending on its structural modifications. For example, pyridazinone derivatives have been shown to inhibit phosphodiesterase enzymes and act as histamine receptor antagonists . The exact mechanism of action depends on the specific application and structural modifications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Iodo-6-methylpyridazin-3-amine with four pyridazin-3-amine analogs from the provided evidence.

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features/Applications Reference
This compound* Iodo (C4), Methyl (C6) C₅H₆IN₃ 235.03 (calc.) High polarizability, steric bulk N/A
6-(4-Methoxyphenyl)pyridazin-3-amine 4-Methoxyphenyl (C6) C₁₁H₁₁N₃O 201.23 Enhanced lipophilicity
6-(Oxan-4-yl)pyridazin-3-amine Oxan-4-yl (tetrahydropyran, C6) C₉H₁₃N₃O 179.22 Improved aqueous solubility
6-(4-Methoxyphenoxy)pyridazin-3-amine 4-Methoxyphenoxy (C6) C₁₁H₁₁N₃O₂ 217.22 Electronic modulation via oxygen
6-Chloro-N-[(4-methoxyphenyl)methyl]pyridazin-3-amine Chloro (C6), Benzyl-Methoxy (N) C₁₂H₁₂ClN₃O 249.70 Dual functionalization (halogen/aryl)

* Calculated data for this compound are derived from standard atomic masses (I = 126.90, C = 12.01, etc.).

Substituent Effects on Physicochemical Properties

  • Iodo vs. Methoxy/Aryl Groups: The iodine atom in this compound confers greater molecular weight and polarizability compared to methoxy or aryl substituents (e.g., in and ).
  • Methyl vs. Oxan-4-yl : The methyl group at C6 increases lipophilicity (logP ~1.5 estimated), whereas the oxan-4-yl group in introduces a saturated oxygen-containing ring, improving aqueous solubility (critical for bioavailability).
  • Chloro and Benzyl-Methoxy : The chloro-substituted analog combines halogen-mediated reactivity with a benzyl-methoxy group, enabling dual targeting (e.g., covalent binding to proteins or DNA alkylation).

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